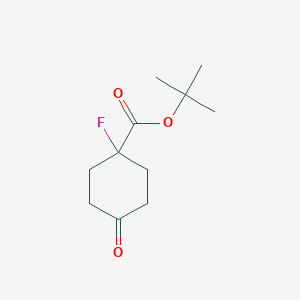
Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H17FO3 It is a derivative of cyclohexane, featuring a tert-butyl ester group, a fluorine atom, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate typically involves the fluorination of a cyclohexanone derivative followed by esterification. One common method involves the reaction of 4-oxocyclohexanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-oxocyclohexane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and applications.
Tert-butyl 1-fluoro-4-hydroxycyclohexane-1-carboxylate: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior.
Uniqueness
Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the study of fluorinated organic molecules.
Propriétés
IUPAC Name |
tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO3/c1-10(2,3)15-9(14)11(12)6-4-8(13)5-7-11/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQPYKPCXWNPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(=O)CC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)
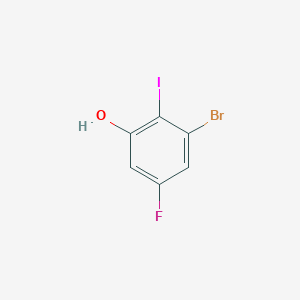
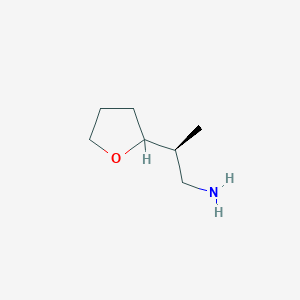
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)
![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2500240.png)
![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)
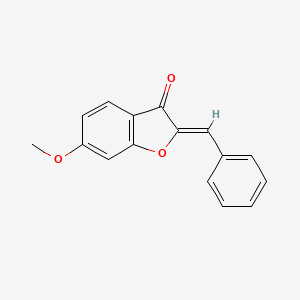
![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)
![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)
![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)
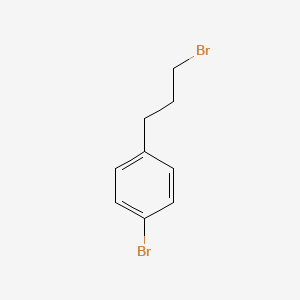
![4-Cyclobutylidene-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidine](/img/structure/B2500251.png)
